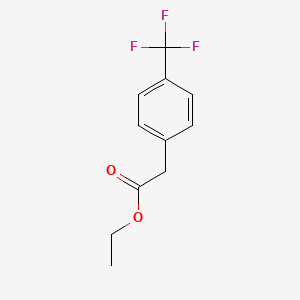

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKGYOFECBKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556379 | |

| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-63-1 | |

| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative molecules. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] This document details its core physicochemical properties, provides a robust protocol for its synthesis and characterization, and outlines essential safety and handling procedures.

Core Physicochemical Properties

This compound is a colorless solid at room temperature, a physical state that is crucial for its storage and handling.[3][4] Its key properties are summarized below, providing the foundational data required for its application in experimental design.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Ethyl 4-(trifluoromethyl)phenylacetate | [3][4][6] |

| CAS Number | 721-63-1 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [3][4][5] |

| Molecular Weight | 232.20 g/mol | [3][5] |

| Appearance | Colorless Solid | [3][4] |

| Melting Point | 34-35 °C | [3][4] |

| Boiling Point | 104-105 °C at 7 Torr | [3][4] |

| Density | 1.207 g/cm³ | [3][4] |

| Solubility | Soluble in Methanol | [3][4] |

| InChIKey | BDVKGYOFECBKDX-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.

Synthetic Rationale: The Fischer Esterification Approach

Fischer esterification is an acid-catalyzed equilibrium reaction. The selection of a strong acid catalyst, such as sulfuric acid, is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is typically performed using an excess of ethanol, which serves as both a reactant and the solvent. This excess concentration shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of >98%.

Materials:

-

4-(Trifluoromethyl)phenylacetic acid (1.0 eq)[7]

-

Anhydrous Ethanol (20.0 eq)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)phenylacetic acid and anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.

-

Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 104-105 °C at a pressure of 7 Torr to yield the final product as a colorless liquid that solidifies upon cooling.[3][4]

Post-Synthesis Purification Workflow

The following diagram illustrates the logical flow of the purification process, which is essential for isolating the target compound from byproducts and unreacted starting materials.

Caption: Purification workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is a self-validating step to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods is employed for unambiguous identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The benzylic protons (-CH₂-Ar) will appear as a singlet, and the aromatic protons will exhibit a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ester carbonyl carbon (~170 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and distinct signals for the aromatic and aliphatic carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak is expected, confirming the presence of the -CF₃ group.

-

IR (Infrared) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester C=O stretch. Strong C-F stretching bands are also expected in the 1100-1350 cm⁻¹ region.

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 232. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅).

Analytical Validation Workflow

This diagram outlines the synergistic use of multiple analytical techniques to achieve full compound validation.

Caption: Integrated workflow for the analytical validation of the final product.

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. This compound is classified with GHS07 for causing skin, eye, and respiratory irritation.[4][8]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][8] |

| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][8] The compound is stable under recommended storage conditions at room temperature.[4][9]

References

-

Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE price,buy ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE - chemicalbook [chemicalbook.com]

- 4. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]

- 5. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in modern organic synthesis. The trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of parent molecules, making this compound a valuable intermediate in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, provides an in-depth, validated protocol for its synthesis via Fischer esterification, outlines rigorous analytical methods for its characterization and quality control, and explores its applications in drug discovery. Safety protocols and handling procedures are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this versatile chemical entity.

Introduction

This compound, with CAS number 721-63-1, is an aromatic ester of significant interest in medicinal chemistry and materials science.[1][2] The presence of a trifluoromethyl (-CF3) group at the para position of the phenyl ring is pivotal. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. These characteristics can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins. Consequently, this compound serves as a crucial starting material for a variety of biologically active compounds.[3][4] This guide will serve as a technical resource, consolidating essential information from synthesis to application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation.

The structure of this compound is characterized by a central benzene ring substituted with an ethyl acetate group and a trifluoromethyl group at positions 1 and 4, respectively.

Diagram 1: Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [1] |

| CAS Number | 721-63-1 | [1][2][5][6][7] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [1][5][6][7] |

| Molecular Weight | 232.20 g/mol | [1][5][7] |

| Appearance | Colorless solid or liquid | [5][6] |

| Melting Point | 34-35 °C | [5][6] |

| Boiling Point | 104-105 °C @ 7 Torr | [5][6] |

| Density | 1.207 g/cm³ | [5][6] |

| Solubility | Soluble in Methanol | [5][6] |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F |[1] |

Synthesis and Mechanistic Pathways

The most common and industrially scalable method for preparing this compound is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol, catalyzed by a strong acid.

Causality in Experimental Design:

-

Acid Catalyst (e.g., H₂SO₄): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[8][9][10][11] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Ethanol: Fischer esterification is a reversible reaction.[8][9][12] According to Le Chatelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) drives the equilibrium towards the formation of the ester product.

-

Removal of Water: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, for optimal yields, water can be removed azeotropically (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.

-

Reaction Temperature: Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction is maintained at the boiling point of the solvent (ethanol) without loss of material.

Detailed Experimental Protocol: Fischer Esterification

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (50.0 g, 0.245 mol).

-

Reagent Addition: Add 250 mL of absolute ethanol (acting as both reactant and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation (Boiling Point: 104-105 °C @ 7 Torr) to yield the final product as a colorless oil or low-melting solid.[5][6]

Diagram 2: Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques is employed. This constitutes a self-validating system where spectroscopic data corroborates the successful synthesis and purification.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation.

-

¹H NMR: Provides information on the number and environment of protons. Key signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, a singlet for the benzylic methylene protons, and a characteristic AA'BB' pattern for the para-substituted aromatic protons.

-

¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the ester and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: A singlet peak confirms the presence of the -CF3 group.

-

-

Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight (232.20).[1]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single major peak indicates a high degree of purity.[13]

Table 2: Representative Analytical Data

| Technique | Expected Signal/Value | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H) | -O-CH₂-CH₃ |

| δ ~3.60 (s, 2H) | Ar-CH₂ -CO | |

| δ ~4.15 (q, 2H) | -O-CH₂ -CH₃ | |

| δ ~7.45 (d, 2H) & 7.60 (d, 2H) | Aromatic Protons | |

| ¹³C NMR (CDCl₃) | δ ~14.0, 61.0, 41.0, 124.0 (q), 125.5 (q), 129.5, 138.0, 171.0 | Aliphatic, CF₃, Aromatic, C=O carbons |

| ¹⁹F NMR (CDCl₃) | δ ~ -62.5 (s) | -CF₃ |

| IR (thin film) | ~1740 cm⁻¹ (strong) | C=O stretch (Ester) |

| ~1325 cm⁻¹ (strong) | C-F stretch |

| MS (EI) | m/z = 232 (M⁺) | Molecular Ion |

Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of numerous pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic candidates. The trifluoromethylphenyl moiety is a common pharmacophore in modern drug design.[3]

One prominent example is its use as a precursor in the synthesis of Celecoxib, a selective COX-2 inhibitor. The synthesis involves the condensation of a substituted phenylhydrazine with a β-diketone, which is itself prepared from intermediates like this compound.

Diagram 3: Role as a Pharmaceutical Intermediate

Caption: Simplified pathway showing the use of the title compound in synthesizing Celecoxib.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[6][16] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe vapors or mist. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][16][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[16][18]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[16][17][18][19][20]

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its value is derived from the unique properties conferred by the trifluoromethyl group, which are highly sought after in modern drug design. This guide has provided a detailed, practical framework for its synthesis, characterization, and safe handling. The robust protocols and analytical methodologies described herein are designed to ensure high-quality outcomes for researchers and developers in the pharmaceutical and chemical industries.

References

-

PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2. [Link]

-

Chemsrc. Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate. [Link]

-

Oxford Lab Chem. Material Safety Data Sheet - Ethyl Phenyl Acetate. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

-

American Chemical Society Publications. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

The Organic Chemistry Tutor. Mechanism of the Fischer Esterification in Organic Chemistry. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). [Link]

-

MySkinRecipes. Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

GlobalRx. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

-

Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

-

Council for the Indian School Certificate Examinations. CHEMISTRY (862). [Link]

-

ResearchGate. (PDF) A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. [Link]

Sources

- 1. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 721-63-1|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE price,buy ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE - chemicalbook [chemicalbook.com]

- 6. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.ie [fishersci.ie]

- 18. uwm.edu [uwm.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate CAS number 721-63-1

An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, holding the CAS number 721-63-1, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the trifluoromethyl (-CF3) group on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in modern drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a colorless solid at room temperature.[1] Its identity is established by a unique combination of identifiers and physical constants that are critical for its use in quantitative and structural research. The trifluoromethyl group, a strong electron-withdrawing substituent, is key to its utility in modifying the properties of parent compounds.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 721-63-1 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [1][6] |

| Molecular Weight | 232.20 g/mol | [1][4][6] |

| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [6] |

| Synonyms | Ethyl 4-(trifluoromethyl)phenylacetate, 4-(Trifluoromethyl)benzeneacetic acid ethyl ester | [1][7] |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | [4][6] |

| Melting Point | 34-35 °C | [1][7] |

| Boiling Point | 104-105 °C at 7 Torr | [1][7] |

| Density | 1.207 g/cm³ | [1][7] |

| Solubility | Soluble in Methanol | [1][7] |

| Storage | Sealed in dry, Room Temperature | [1][4][7] |

Synthesis and Purification: The Fischer Esterification Approach

The most direct and economically viable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid.[8][9] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[10][11] This is typically accomplished by using the alcohol reactant (ethanol) in large excess, which also allows it to serve as the solvent, or by actively removing water as it is formed.[11][12]

Synthesis Workflow Diagram

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-(Trifluoromethyl)phenylacetic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethyl)phenylacetic acid.

-

Reagent Addition: Add a large excess of anhydrous ethanol to the flask. Stir the mixture until the acid dissolves.

-

Catalysis: Slowly and carefully, add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation (Boiling Point: 104-105 °C at 7 Torr) to obtain the final product as a colorless solid upon cooling.[1][7]

Mechanistic Insight: Acid-Catalyzed Esterification

The success of the Fischer esterification hinges on the role of the acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is crucial as it allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Each step in this process is reversible.

Caption: The reversible mechanism of Fischer Esterification.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of spectroscopic techniques is employed. The data below represents the expected values and patterns for a validated sample.

Table 2: Summary of Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks | Interpretation |

| ¹H NMR | δ ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.2 (q, 2H), ~3.7 (s, 2H), ~1.2 (t, 3H) | Aromatic protons show characteristic splitting for a para-substituted ring. Quartet and triplet for the ethyl group. Singlet for the benzylic CH₂. |

| ¹³C NMR | δ ~170 (C=O), ~139 (Ar C-CF₃), ~130 (Ar CH), ~125 (Ar CH, q), ~124 (CF₃, q), ~61 (OCH₂), ~41 (Ar-CH₂), ~14 (CH₃) | Ester carbonyl, aromatic carbons (with C-F coupling), trifluoromethyl carbon, and ethyl group carbons are all distinguishable. |

| ¹⁹F NMR | δ ~ -63 ppm | A single peak corresponding to the -CF₃ group. |

| IR (cm⁻¹) | ~1735 (C=O stretch), ~1325 (C-F stretch), ~1250-1100 (C-O stretch) | Strong carbonyl absorption characteristic of an ester. Strong absorptions indicating the presence of the trifluoromethyl group. |

| Mass Spec (EI) | m/z 232 (M⁺), 187 (M⁺ - OEt), 159 (M⁺ - CO₂Et) | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation pattern involving loss of the ethoxy and carbethoxy groups. |

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used. Values are based on typical spectra of structurally similar compounds.[13]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethylphenyl moiety is a well-established pharmacophore in drug design.

-

Bioisosteric Replacement: The -CF₃ group is often used as a bioisostere for other groups, like a methyl or chloro group. Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

-

Precursor to Active Pharmaceutical Ingredients (APIs): The parent acid, 4-(Trifluoromethyl)phenylacetic acid, is a crucial building block for synthesizing advanced pharmaceutical agents.[2] These include compounds targeting major therapeutic areas:

-

Scaffold for Chemical Libraries: The ester functional group provides a reactive handle for further chemical modifications, such as hydrolysis to the parent acid, reduction to the corresponding alcohol, or amidation reactions, making it an ideal starting point for generating libraries of related compounds for high-throughput screening.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data for the compound and its analogs, the following precautions are recommended.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][4][15] The recommended storage condition is sealed in dry, at room temperature.[1][4][7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, straightforward synthesis, and the strategic importance of its trifluoromethylphenyl scaffold make it a cornerstone intermediate. This guide has provided the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to confidently integrate this valuable compound into their discovery and development workflows.

References

-

PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124. [Link]

-

Supporting Information. 1-(4-(trifluoromethyl)phenyl)ethyl acetate(table 5-7)3. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Spectra of ethyl acetate. Spectra of ethyl acetate. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

- 1. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE price,buy ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. 721-63-1|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]

- 8. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(トリフルオロメチル)フェニル酢酸 | 4-(Trifluoromethyl)phenylacetic Acid | 32857-62-8 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. rsc.org [rsc.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Applications

Executive Summary

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl (-CF3) group on the phenyl ring, imparts unique and desirable properties to parent molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated protocols for its synthesis and purification, methods for analytical characterization, and its significant applications. With a molecular weight of 232.20 g/mol , this compound serves as a critical building block for a new generation of pharmaceuticals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this versatile reagent.

Introduction and Strategic Importance

This compound, registered under CAS number 721-63-1, is an ester derivative of phenylacetic acid.[2][3][4][5][6] Its significance in organic synthesis and pharmaceutical research is primarily derived from the 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to dramatically alter the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase the binding affinity of a ligand to its target protein.[7] Consequently, this compound has become a sought-after starting material for synthesizing complex molecules where these properties are paramount.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [2][5][6] |

| Molecular Weight | 232.20 g/mol | [1][2][3][4] |

| CAS Number | 721-63-1 | [2][3][4][5][6] |

| Appearance | Colorless solid / Crystal - Lump | [5][6] |

| Melting Point | 34-35 °C | [5][6] |

| Boiling Point | 104-105 °C (at 7 Torr) | [5][6] |

| Density | 1.207 g/cm³ | [5][6] |

| Solubility | Soluble in Methanol | [5][6] |

| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]acetate | [1] |

Synthesis and Purification: A Validated Workflow

The reliable synthesis of high-purity this compound is critical for its application in sensitive areas like drug discovery. The most common and robust method is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid.

Synthesis Pathway: Fischer-Speier Esterification

This acid-catalyzed esterification involves the reaction of 4-(trifluoromethyl)phenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.

Detailed Experimental Protocol

-

Reagents:

-

4-(Trifluoromethyl)phenylacetic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Add an excess of anhydrous ethanol (10-20 eq).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Workflow Visualization

The crude product is typically purified by vacuum distillation to yield the final, high-purity this compound.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene (-CH₂-) protons around 3.6-3.7 ppm, and signals in the aromatic region (7.2-7.6 ppm) for the disubstituted phenyl ring.

-

¹³C NMR: Will confirm the presence of all 11 carbon atoms, including the distinct signal for the CF₃ carbon.

-

¹⁹F NMR: Will show a strong singlet, confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight (232.20 m/z), confirming its elemental composition.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to assess the purity of the final product, which should ideally be >98%.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for introducing the 4-(trifluoromethyl)phenylacetyl moiety into larger molecules.

The Strategic Role of the Trifluoromethyl Group

The -CF₃ group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can profoundly enhance its therapeutic potential.

Caption: Impact of the Trifluoromethyl Group on Drug Properties.

Use as a Synthetic Building Block

This ester can be readily hydrolyzed to its corresponding carboxylic acid or converted into other functional groups (amides, ketones) to serve as a synthon in multi-step syntheses. It is a key precursor for various classes of compounds, including but not limited to:

-

Anti-inflammatory agents

-

Oncology drug candidates

-

Neurological disorder therapeutics

The FDA has approved numerous drugs containing the trifluoromethyl group over the past two decades, highlighting the successful translation of this chemical strategy from the laboratory to the clinic.[7]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

GHS Pictogram: GHS07 (Exclamation Mark).[6]

-

Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5][6]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. With a molecular weight of 232.20 g/mol , its well-defined physicochemical properties, straightforward synthesis, and the powerful influence of its trifluoromethyl group make it an invaluable intermediate.[1][2][3][4] This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively leverage this compound in their pursuit of novel and improved therapeutics.

References

-

Chemsrc. Ethyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate. [Link]

-

PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate. [Link]

-

Chemsrc. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

GlobalRx. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

-

MySkinRecipes. Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

GlobalRx. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

Sources

- 1. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound - [sigmaaldrich.com]

- 4. 721-63-1|this compound|BLD Pharm [bldpharm.com]

- 5. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE price,buy ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE - chemicalbook [chemicalbook.com]

- 6. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Foreword: Strategic Synthesis of a Key Fluorinated Intermediate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

This compound (CAS No. 721-63-1) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities.[2] Consequently, robust and scalable synthetic access to this building block is of paramount importance for researchers in drug discovery and process development.

This guide eschews a simplistic recitation of procedures. Instead, it offers a strategic analysis of the primary synthetic routes, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind methodological choices, enabling the practicing scientist to not only replicate but also adapt and optimize these protocols for their specific laboratory or manufacturing context. Each presented pathway is designed as a self-validating system, with clear benchmarks for success and troubleshooting.

Physicochemical Properties and Characterization Data

A thorough understanding of the target compound's properties is fundamental to its synthesis and purification.

| Property | Value | Source |

| CAS Number | 721-63-1 | [3] |

| Molecular Formula | C11H11F3O2 | [3][4] |

| Molecular Weight | 232.20 g/mol | [3] |

| Physical Form | Colorless Solid / Crystal - Lump | [4] |

| Melting Point | 34-35 °C | [4] |

| Boiling Point | 104-105 °C @ 7 Torr | [4] |

| InChIKey | BDVKGYOFECBKDX-UHFFFAOYSA-N | [3] |

Part 1: The Classical Approach: Fischer Esterification

The most direct and atom-economical route to this compound is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid. This equilibrium-controlled reaction is favored for its operational simplicity and use of inexpensive reagents, making it highly suitable for large-scale production.

Mechanistic Principle

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[6]

Caption: Mechanism of Fischer Esterification.

Causality and Experimental Design

The core challenge of the Fischer esterification is managing the reaction equilibrium. To drive the reaction towards the product, Le Châtelier's principle is applied in two primary ways:

-

Excess Reagent: Using ethanol as the solvent provides a large molar excess, pushing the equilibrium forward.[6]

-

Water Removal: The water generated as a byproduct can be removed, typically via a Dean-Stark apparatus with an azeotrope-forming solvent like toluene, or by using a strong dehydrating agent like the acid catalyst itself (concentrated H₂SO₄).[5][7]

For this specific synthesis, using excess ethanol as the solvent is the most straightforward and cost-effective strategy.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-(trifluoromethyl)phenylacetic acid.

Reagents:

-

4-(Trifluoromethyl)phenylacetic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH), sufficient to act as solvent (e.g., 5-10 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) for extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)phenylacetic acid (e.g., 10.0 g, 49.0 mmol).

-

Add anhydrous ethanol (e.g., 100 mL). Stir until the acid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL, ~4.9 mmol) to the stirring solution. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

After completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (1 x 50 mL). The bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ester is often of high purity. If necessary, it can be purified by vacuum distillation (Boiling Point: 104-105 °C @ 7 Torr) to yield a colorless oil or low-melting solid.[4]

| Parameter | Typical Value | Rationale |

| Yield | 85-95% | High efficiency due to simple conversion. |

| Purity (crude) | >95% (by GC) | The main impurity is unreacted starting material. |

| Reaction Time | 4-6 hours | Sufficient for reaching equilibrium under reflux. |

Part 2: Modern Synthetic Routes: Palladium-Catalyzed Cross-Coupling

Principle: The Suzuki-Miyaura Coupling Variant

A highly effective strategy involves the Suzuki-Miyaura coupling of an arylboronic acid with an α-haloacetate.[9] This approach benefits from the commercial availability of a wide range of boronic acids and the relatively mild, functional-group-tolerant reaction conditions.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl α-bromoacetate.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The desired C-C bond is formed as the product is expelled from the palladium center, regenerating the Pd(0) catalyst.

Sources

- 1. parchem.com [parchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE | 721-63-1 [chemicalbook.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a compound of interest in synthetic chemistry and drug development. We will dissect the theoretical underpinnings of the spectrum, detailing the influence of the molecule's electronic and structural features on chemical shifts and coupling constants. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and spectral acquisition, designed to yield high-quality, reproducible data. This guide is intended for researchers, scientists, and professionals in drug development who rely on NMR for unambiguous molecular characterization.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic ester. Its structural characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical behavior. ¹H NMR spectroscopy provides a non-destructive window into the precise arrangement of protons within the molecule, offering a detailed "fingerprint" based on the principles of nuclear spin and magnetic fields. Each unique proton environment generates a distinct signal, and the interactions between neighboring protons (spin-spin coupling) cause these signals to split into characteristic patterns. By analyzing the chemical shift (δ), integration, and multiplicity of these signals, we can confidently assemble the molecular structure.

The key to interpreting the spectrum of this specific molecule lies in understanding the powerful electronic effects of its substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the ester moiety (-COOCH₂CH₃). These groups create a distinct electronic landscape that governs the resonance frequencies of the aromatic and aliphatic protons.

Structural Analysis and Spectral Prediction

The molecule possesses four distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

-

Ha: The three equivalent protons of the terminal methyl (-CH₃) group.

-

Hb: The two equivalent protons of the ethyl methylene (-OCH₂-) group.

-

Hc: The two equivalent protons of the benzylic methylene (-ArCH₂-) group.

-

Hd & He: The two sets of aromatic protons on the para-substituted benzene ring.

Predicted Spectral Features:

-

Aromatic Protons (Hd, He): The para-substitution pattern on the benzene ring leads to a characteristic splitting pattern known as an AA'BB' system.[1][2] Due to the differing electronic nature of the substituents, the two sets of chemically non-equivalent protons will appear as two distinct signals, each resembling a doublet. The strongly electron-withdrawing trifluoromethyl group will significantly deshield the adjacent protons (He), causing them to resonate at a higher chemical shift (further downfield) compared to the protons adjacent to the acetate group (Hd). The coupling between these ortho protons typically results in a coupling constant (³J) of around 8-9 Hz.[1]

-

Benzylic Methylene Protons (Hc): These protons are adjacent to both the aromatic ring and the carbonyl group of the ester. This environment is deshielded, and the signal is expected to appear as a singlet in the range of δ 3.6–3.8 ppm, as there are no protons on the adjacent carbon atoms to cause splitting.

-

Ethyl Ester Protons (Hb, Ha): This is a classic ethyl group pattern.[3][4]

-

The methylene protons (Hb ) are adjacent to the deshielding ester oxygen, placing their signal downfield, typically between δ 4.1–4.3 ppm.[5] This signal will be split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

The terminal methyl protons (Ha ) are in a standard aliphatic environment and will be the most shielded (upfield). Their signal is expected around δ 1.2–1.4 ppm. This signal will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[6]

-

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality spectrum is contingent on meticulous sample preparation and proper instrument setup. The causality behind each step is crucial for ensuring data integrity.

Materials and Reagents

-

This compound (5-25 mg)[7]

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

Glass Pasteur Pipette with Glass Wool Plug[8]

-

Clean, Dry 5 mm NMR Tube and Cap[9]

-

Vortex Mixer

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial. Using this amount ensures a strong signal without causing viscosity issues that can broaden spectral lines.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and a single, well-characterized residual solvent peak (CHCl₃ at ~7.26 ppm).[8][10] The deuterium lock signal from the solvent is essential for the spectrometer to stabilize the magnetic field.[11]

-

Homogenization: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool in the neck. Filter the solution directly into the NMR tube. This step is non-negotiable; suspended solid particles severely distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.[7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Data Acquisition Workflow

The following diagram outlines the logical flow from a prepared sample to final structural confirmation.

Caption: Experimental workflow from sample preparation to structural elucidation.

Spectral Interpretation: Decoding the Data

A representative ¹H NMR spectrum of this compound would exhibit four distinct signals. The data are summarized below.

| Signal Label | Proton Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Ha | -O-CH₂-CH₃ | 3H | Triplet (t) | 1.25 | ~7.1 |

| Hb | -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.18 | ~7.1 |

| Hc | Ar-CH₂ -COO- | 2H | Singlet (s) | 3.69 | N/A |

| Hd, He | Aromatic CH | 4H | Two Doublets (d) | 7.45 and 7.60 | ~8.1 |

Detailed Analysis:

-

δ 7.60 and 7.45 (Aromatic, Hd & He): These two signals, integrating to 4 protons total, confirm the disubstituted benzene ring. They appear as a pair of doublets, characteristic of a para-substituted system where the substituents have different electronic effects.[1][3] The downfield signal at δ 7.60 corresponds to the protons ortho to the strongly electron-withdrawing -CF₃ group, while the signal at δ 7.45 corresponds to the protons ortho to the methylene ester group. The mutual splitting gives a typical ortho-coupling constant (J) of ~8.1 Hz.

-

δ 4.18 (Methylene, Hb): This quartet, integrating to 2 protons, is characteristic of a -CH₂- group next to a -CH₃ group. Its downfield position is a direct result of the deshielding effect of the adjacent ester oxygen atom.[6] The coupling constant of ~7.1 Hz matches that of its coupling partner, the Ha triplet.

-

δ 3.69 (Benzylic Methylene, Hc): This sharp singlet, integrating to 2 protons, is assigned to the methylene group positioned between the aromatic ring and the ester carbonyl. The absence of splitting confirms it has no adjacent protons.

-

δ 1.25 (Methyl, Ha): This upfield triplet, integrating to 3 protons, is assigned to the terminal methyl of the ethyl group. It is split by the two adjacent methylene (Hb) protons. The shared coupling constant of ~7.1 Hz provides a self-validating link to the quartet at δ 4.18, confirming the presence of the ethyl ester fragment.[12]

The following diagram illustrates the key spin-spin coupling interactions within the molecule.

Caption: J-coupling interaction in the ethyl ester fragment.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectroscopic output. The four distinct signals—a singlet, a triplet, a quartet, and a pair of aromatic doublets—are fully consistent with the assigned structure. The chemical shifts are governed by the inductive and anisotropic effects of the aromatic ring, the trifluoromethyl group, and the ester functionality. The observed splitting patterns and coupling constants provide unambiguous confirmation of the connectivity within the aliphatic side chain. This comprehensive guide serves as a reliable reference for the characterization of this compound and as a model for the rigorous analysis of similarly substituted organic molecules.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

D. C. Ghislieri, et al. (2016). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 4(3), 57-61. Available at: [Link]

-

Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Widener University, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Gelbard, G., et al. (2013). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 27(6), 3206-3215. Available at: [Link]

-

Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-70. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

- Supporting Information. (n.d.). ¹H, ¹⁹F, and ¹³C NMR spectra. Retrieved from an academic journal's supporting information section.

-

Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 41(1), 26-40. Available at: [Link]

- Unknown. (n.d.). ¹H NMR. Slide presentation on NMR principles.

-

The Organic Chemistry Tutor. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

- Unknown. (n.d.). NMR Proton Shifts for Residual Solvent Impurities.

-

Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-70. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Splitting of ethyl ester proton NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.7 Pople Nomenclature for Coupled Spin Systems. Organic Chemistry Data. Retrieved from [Link]

-

The Chemistry Tutor. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Video]. YouTube. Retrieved from [Link]

-

American Chemical Society. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1624-1635. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubMed. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-70. Retrieved from [Link]

- Unknown. (n.d.). Short Summary of ¹H-NMR Interpretation.

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, CDCl₃, experimental) (HMDB0040733). Retrieved from [Link]

-

Chegg. (2020). Solved Ethyl-2-phenylacetate Results. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. askthenerd.com [askthenerd.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To [chem.rochester.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating Complexity in Fluorinated Molecule Characterization

An In-Depth Technical Guide to the 13C NMR of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its presence introduces significant complexity into nuclear magnetic resonance (NMR) spectra, which are vital for structural elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, a common building block in medicinal chemistry.

This document moves beyond a simple recitation of chemical shifts. As a self-validating guide, it is designed for researchers and drug development professionals, focusing on the causal relationships between molecular structure and spectral output. We will explore not only the expected chemical shifts but also the profound impact of 13C-19F spin-spin coupling, a phenomenon critical for unambiguous peak assignment and structural confirmation. By understanding the principles laid out here, scientists can approach the analysis of any fluorinated compound with greater confidence and precision.

Molecular Structure & Predicted Carbon Environments

To interpret the 13C NMR spectrum, we must first deconstruct the molecule into its unique carbon environments. This compound (CAS 721-63-1) possesses nine distinct carbon signals.[1] The symmetry of the para-substituted benzene ring means that C2' and C6' are equivalent, as are C3' and C5'.

Below is a visualization of the molecular structure with each unique carbon atom labeled for subsequent spectral assignment.

Caption: Molecular structure of this compound with labeled carbon atoms.

Analysis of Predicted 13C NMR Chemical Shifts and 13C-¹⁹F Coupling

The standard 13C NMR experiment is conducted with broadband proton decoupling, meaning all carbon-proton couplings are removed, resulting in a single peak for each unique carbon environment (in the absence of coupling to other nuclei like fluorine).[4] The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below.

| Carbon Atom Label | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to 13C-¹⁹F Coupling) | Rationale & Authoritative Grounding |

| C=O | ~170-172 | Singlet (s) | The ester carbonyl carbon is highly deshielded and typically appears in this region.[5][6] Its distance from the -CF3 group results in no observable coupling. |

| C1' | ~138-140 | Quartet (q, 3JCF ≈ 1-2 Hz) | This is the benzylic carbon attached to the acetate group. It is a quaternary carbon, often showing a lower intensity peak. It is three bonds away from the fluorine atoms, leading to a small quartet coupling.[7] |

| C2'/C6' | ~129-131 | Singlet (s) or very narrow multiplet | These aromatic carbons are five bonds removed from the fluorine atoms. Any coupling (5JCF) is typically too small to be resolved. |

| C3'/C5' | ~125-126 | Quartet (q, 2JCF ≈ 3-5 Hz) | These carbons are ortho to the -CF3 group. The two-bond coupling to the three fluorine atoms splits this signal into a quartet.[2] |

| C4' | ~128-130 | Quartet (q, 2JCF ≈ 30-35 Hz) | This quaternary carbon is directly attached to the -CF3 group. While it is two bonds from the fluorine atoms, the direct attachment to the carbon bearing them results in a significant coupling constant.[7] |

| CF3 | ~123-125 | Quartet (q, 1JCF ≈ 270-275 Hz) | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the three attached fluorine atoms, resulting in a prominent quartet.[7] |

| O-CH2 | ~60-62 | Singlet (s) | This methylene carbon is part of the ethyl ester group and is deshielded by the adjacent oxygen atom.[6] It is too distant to experience coupling from the -CF3 group. |

| Cα (CH2) | ~40-42 | Singlet (s) | This is the benzylic methylene carbon. Its chemical shift is consistent with a carbon attached to both an aromatic ring and a carbonyl group.[2] |

| CH3 | ~13-15 | Singlet (s) | The terminal methyl carbon of the ethyl group is the most shielded (upfield) carbon in the molecule.[6] |

Causality Behind 13C-¹⁹F Coupling:

The key diagnostic feature of this spectrum is the splitting of carbon signals into quartets due to coupling with the three equivalent fluorine atoms of the -CF3 group. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.[8]

-

1JCF (One-Bond Coupling): This is the largest coupling, observed for the CF3 carbon itself, typically around 270 Hz.

-

2JCF (Two-Bond Coupling): The carbons adjacent to the CF3 group (C3'/C5' and C4') show this coupling.

-

3JCF (Three-Bond Coupling): The C1' carbon experiences this smaller, through-bond coupling.

-

Long-Range Coupling (>3 bonds): Couplings over more than three bonds are often observed in rigid or conjugated systems but are generally weak and may not be resolved in a standard experiment.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable 13C NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

The quality of the NMR sample has a profound effect on the resulting spectrum.[9]

-

Analyte Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound. 13C NMR is an inherently insensitive technique, and a higher concentration is preferable to reduce acquisition time.

-

Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is the standard choice due to its excellent solubilizing properties and well-defined solvent peak (δ ≈ 77.16 ppm) for referencing.

-

Filtration (Critical Step): Ensure the solution is free of all particulate matter. Filter the sample through a pipette packed with a small plug of glass wool directly into the NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.

-

Homogenization: After capping the tube, invert it several times to ensure the solution is thoroughly mixed and homogenous.

Instrument Setup & Data Acquisition

This workflow assumes a modern NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for acquiring a proton-decoupled 13C NMR spectrum.

Step-by-Step Acquisition:

-

Lock and Shim: Insert the sample and lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. Perform shimming to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tuning: Tune and match the probe for both the 13C and 1H (for decoupling) frequencies to ensure efficient power transfer.

-

Set Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all signals, including the carbonyl, are captured.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative spectra. Note that quaternary carbons have longer relaxation times and may appear with lower intensity. For quantitative analysis, a much longer delay (5-7 times the longest T1) and an inverse-gated decoupling sequence are required.[4]

-

-

Acquire Data: Start the acquisition.

-

Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

Conclusion: From Spectrum to Structure

The 13C NMR spectrum of this compound serves as an excellent case study for the structural analysis of fluorinated compounds. A successful interpretation hinges on a systematic approach: predicting the number of signals based on molecular symmetry, estimating chemical shifts from established ranges, and, most importantly, analyzing the characteristic splitting patterns caused by 13C-¹⁹F coupling. The quartets arising from the -CF3 group are not spectral artifacts but rather rich sources of information that confirm the connectivity of the aromatic ring. By following the robust experimental protocols detailed in this guide, researchers can generate high-fidelity data, enabling confident and accurate structural elucidation, a critical step in any drug development or chemical synthesis workflow.

References

-

Doddrell, D., Kitching, W., Adcock, W., & Bullpitt, M. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (13), 1483-1487. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

-

PubChem. (n.d.). Ethyl (4-(trifluoromethyl)phenyl)acetate. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Human Metabolome Database. (n.d.). Ethyl phenylacetate 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-